chemical properties and structure of 11-chloroundecanoic acid
chemical properties and structure of 11-chloroundecanoic acid
An In-Depth Technical Guide to 11-Chloroundecanoic Acid: Chemical Properties, Structure, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of 11-chloroundecanoic acid. As a bifunctional long-chain fatty acid, its unique characteristics make it a valuable intermediate and building block in a multitude of advanced chemical applications. We will delve into its core physicochemical properties, molecular structure, synthetic pathways, key reactions, and practical applications, providing field-proven insights grounded in authoritative data.
Core Chemical and Physical Properties
11-Chloroundecanoic acid (CAS No: 1860-44-2) is an eleven-carbon aliphatic carboxylic acid featuring a terminal chlorine atom.[1] This structure imparts a dual reactivity that is highly sought after in chemical synthesis. Its physical state as a solid at room temperature simplifies handling and storage procedures.[1]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₂₁ClO₂ |
| Molecular Weight | 220.74 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not specified in search results. |
| Boiling Point | Not specified in search results. |
| Solubility | Limited solubility in water; soluble in common organic solvents.[1] |
| Storage Temperature | 2-8°C (Recommended)[1] |
Expert Insight: The presence of the terminal chlorine on a long aliphatic chain, combined with the carboxylic acid head, creates a molecule with distinct polar and non-polar regions. This amphiphilic character, though modest, can influence its behavior in formulations and its utility as a surface-modifying agent.[2] Its solubility profile is typical for a molecule of its size and functionality, being readily miscible with a range of organic solvents used in synthesis.
Molecular Structure and Spectroscopic Identity
The unambiguous identification of 11-chloroundecanoic acid is critical for its effective use. Its structure is defined by a linear undecane backbone, functionalized with a carboxyl group at C1 and a chloro group at C11.
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IUPAC Name: 11-chloroundecanoic acid[1]
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InChI: InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)[1][3]
Authoritative Grounding & Spectroscopic Validation: While raw spectral data is not provided, a foundational understanding of spectroscopic principles allows for the prediction of its characteristic spectral features. Any experimental protocol must begin with the validation of the starting material.
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¹H NMR Spectroscopy: The proton spectrum is expected to show a characteristic triplet around 3.5 ppm for the two protons on the carbon adjacent to the chlorine (-CH₂-Cl). Another triplet, further upfield around 2.3 ppm, would correspond to the protons alpha to the carboxylic acid (-CH₂-COOH). The long methylene chain (-(CH₂)₈-) would produce a series of complex multiplets between approximately 1.2-1.7 ppm. A broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the carboxyl group.
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Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, intense peak around 1700-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis, Reactivity, and Experimental Logic
The utility of 11-chloroundecanoic acid stems from its role as a versatile synthetic intermediate.[1] Its synthesis and subsequent reactions are governed by the distinct reactivity of its two functional groups.
Synthetic Pathway Overview
A common and logical approach to synthesizing this molecule involves the functionalization of a readily available C11 precursor. One efficient method is the oxidation of 11-chloro-1-undecanol, which preserves the terminal chlorine while converting the primary alcohol to the desired carboxylic acid.[1] This method is often preferred as it avoids the potential for isomeric mixtures that can arise from direct chlorination of undecanoic acid.[1]
Caption: Logical workflow for the synthesis of 11-chloroundecanoic acid.
Experimental Causality: The choice of oxidizing agent is critical for a self-validating protocol. Strong agents like Jones reagent (CrO₃ in sulfuric acid) ensure complete conversion of the primary alcohol to the carboxylic acid. The reaction must be monitored (e.g., by TLC) to confirm the disappearance of the starting material and the formation of the more polar acid product. An aqueous workup is then used to separate the product from the chromium salts and other reagents.
Bifunctional Reactivity Map
The power of 11-chloroundecanoic acid lies in the ability to selectively address its two functional groups. The carboxylic acid can undergo esterification or amidation, while the primary alkyl chloride is a handle for nucleophilic substitution.
Caption: Reactivity pathways of 11-chloroundecanoic acid's functional groups.
Trustworthiness Through Orthogonality: This dual reactivity allows for sequential, controlled modifications. For instance, one could first perform a nucleophilic substitution on the chloride (e.g., with sodium azide to form an azido acid) under conditions that leave the carboxylic acid untouched. Subsequently, the carboxylic acid can be activated and coupled with an amine without affecting the newly introduced azide group. This orthogonal reactivity is a cornerstone of complex molecule synthesis and is fundamental to its role as a molecular linker.
Applications in Science and Industry
11-Chloroundecanoic acid serves as a crucial building block in several high-value sectors.[1] Its applications are a direct result of the chemical properties and reactivity described above.
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Pharmaceutical Research and Drug Development: Halogenated fatty acids are important scaffolds in medicinal chemistry.[1] This molecule can be used as a linker to conjugate drugs to targeting moieties or to modify the lipophilicity of a potential drug candidate, thereby tuning its pharmacokinetic profile.[2]
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Materials Science and Surface Modification: In materials science, it is employed to modify surface properties.[2] The carboxylic acid can anchor the molecule to a metal oxide surface, while the terminal chlorine provides a reactive site for grafting other molecules, thereby enhancing properties like hydrophobicity or adhesion.[2] It is a precursor for other self-assembled monolayer (SAM) forming molecules, such as 11-mercaptoundecanoic acid.[1]
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Advanced Polymer Synthesis: 11-Chloroundecanoic acid is a precursor to 11-aminoundecanoic acid, the monomer for Polyamide 11 (Nylon-11).[4][5] Nylon-11 is a high-performance bioplastic derived from renewable resources, prized for its excellent thermal stability, chemical resistance, and mechanical toughness.[4][5]
Safety, Handling, and Storage
Proper handling is essential when working with any reactive chemical intermediate.
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Hazard Identification: Based on safety data for similar compounds, 11-chloroundecanoic acid should be handled as a substance that can cause skin and eye irritation.[6] Inhalation of dust should be avoided.[7]
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Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
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Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents and incompatible materials.
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Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local, state, and federal regulations.[8]
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